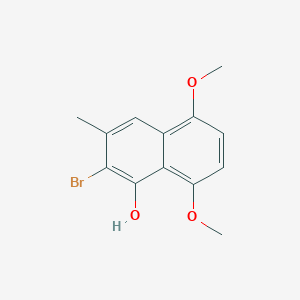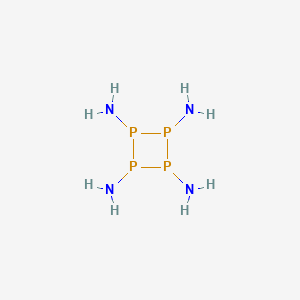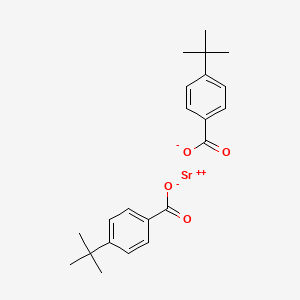![molecular formula C19H20OSe2 B14337079 2-[Bis(phenylselanyl)methyl]cyclohexan-1-one CAS No. 103381-78-8](/img/structure/B14337079.png)
2-[Bis(phenylselanyl)methyl]cyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Bis(phenylselanyl)methyl]cyclohexan-1-one is an organic compound that features a cyclohexanone core substituted with a bis(phenylselanyl)methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(phenylselanyl)methyl]cyclohexan-1-one typically involves the reaction of cyclohexanone with bis(phenylselanyl)methane under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to deprotonate the cyclohexanone and facilitate the nucleophilic attack on the bis(phenylselanyl)methane. The reaction is conducted under an inert atmosphere to prevent oxidation of the selenium-containing groups .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
2-[Bis(phenylselanyl)methyl]cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The selenium atoms in the bis(phenylselanyl)methyl group can be oxidized to form selenoxides or selenones.
Reduction: The carbonyl group in the cyclohexanone core can be reduced to form the corresponding alcohol.
Substitution: The phenylselanyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.
Major Products
Oxidation: Selenoxides or selenones.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted cyclohexanone derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[Bis(phenylselanyl)methyl]cyclohexan-1-one has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of selenium-containing compounds.
Biology: The compound’s selenium content makes it of interest in studies related to selenium’s biological roles and potential therapeutic applications.
Medicine: Research into selenium-containing compounds has explored their potential as antioxidants and in cancer therapy.
Mecanismo De Acción
The mechanism by which 2-[Bis(phenylselanyl)methyl]cyclohexan-1-one exerts its effects is primarily related to the reactivity of the selenium atoms. Selenium can undergo redox reactions, which can influence various biochemical pathways. The compound may interact with molecular targets such as enzymes or proteins, modulating their activity through redox mechanisms .
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanone: The parent compound without the bis(phenylselanyl)methyl group.
Bis(phenylselanyl)methane: The selenium-containing group without the cyclohexanone core.
Cyclohexanol: The reduced form of cyclohexanone.
Uniqueness
2-[Bis(phenylselanyl)methyl]cyclohexan-1-one is unique due to the presence of both a cyclohexanone core and bis(phenylselanyl)methyl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
103381-78-8 |
|---|---|
Fórmula molecular |
C19H20OSe2 |
Peso molecular |
422.3 g/mol |
Nombre IUPAC |
2-[bis(phenylselanyl)methyl]cyclohexan-1-one |
InChI |
InChI=1S/C19H20OSe2/c20-18-14-8-7-13-17(18)19(21-15-9-3-1-4-10-15)22-16-11-5-2-6-12-16/h1-6,9-12,17,19H,7-8,13-14H2 |
Clave InChI |
XSRBNEZVFUEAAA-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=O)C(C1)C([Se]C2=CC=CC=C2)[Se]C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


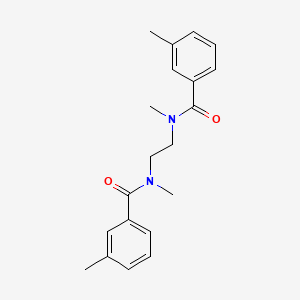
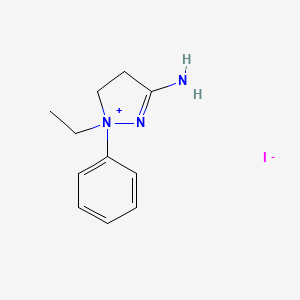
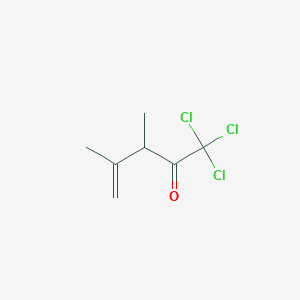

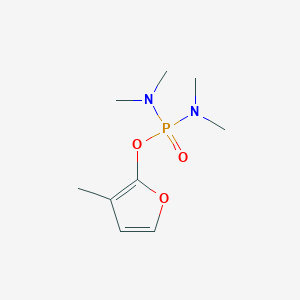

![6-Oxobicyclo[3.1.1]heptane-1-carbonyl chloride](/img/structure/B14337048.png)
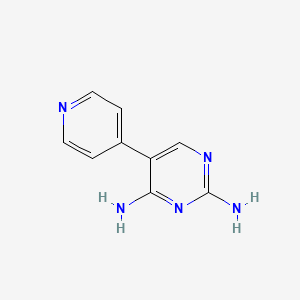
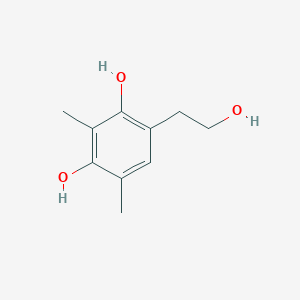
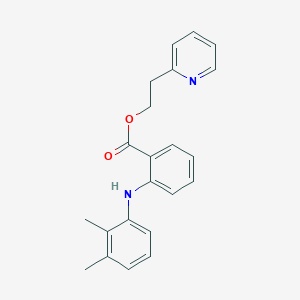
![4-{[(3-hydroxy-2H-1,4-benzothiazin-2-yl)acetyl]amino}benzoic acid](/img/structure/B14337066.png)
